Cas no 279-33-4 (2-Oxa-5-azabicyclo[2.2.1]heptane)
2-Oxa-5-azabicyclo[2.2.1]heptane Chemical and Physical Properties
Names and Identifiers
-
- 2-Oxa-5-azabicyclo[2.2.1]heptane
- 2-Oxa-5-azabicyclo[2.2.1]heptane HCl
- 2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride
- (1S,4S)-(+)-2-aza-5-oxabicyclo[2.2.1]heptane
- (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane
- (1S,4S)-2-oxa-5-azabicyclo-[2.2.1]heptane
- (1S,4S)-2-oxa-5-aza-bicyclo[2.2.1]heptane
- (1S,4S)-5-oxa-2-aza-bicyclo[2.2.1]heptane
- 2-oxa-5-aza-bicyclo[2.2.1]heptane
- AC1MU8SI
- AG-E-89283
- ANW-71831
- CTK4G0496
- STL307591
- SureCN54702
- 5-Aza-2-oxabicyclo[2.2.1]heptane
- MFCD18250272
- SY039544
- 2-aza-5-oxabicyclo[2.2.1]heptane
- CS1881
- EN300-82708
- PB11680
- AB63562
- PB19618
- MFCD18432563
- DTXSID70394302
- SY027156
- DB-067853
- 279-33-4
- SB20755
- SY027155
- AKOS005266494
- DIQOUXNTSMWQSA-UHFFFAOYSA-N
- DB-356288
- F1907-0856
- (1S,4S)-2-aza-5-oxabicyclo-[2.2.1]heptane
- (1S, 4S)-2-Oxa-5-aza-bicyclo[2.2.1]heptane
- MFCD18374317
-
- MDL: MFCD18250272
- Inchi: 1S/C5H9NO/c1-4-3-7-5(1)2-6-4/h4-6H,1-3H2
- InChI Key: DIQOUXNTSMWQSA-UHFFFAOYSA-N
- SMILES: O1CC2CC1CN2
Computed Properties
- Exact Mass: 99.06840
- Monoisotopic Mass: 99.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 84.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 21.3Ų
Experimental Properties
- Density: 1.074
- Boiling Point: 154 ºC
- Flash Point: 46 ºC
- PSA: 21.26000
- LogP: 0.07590
2-Oxa-5-azabicyclo[2.2.1]heptane Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Oxa-5-azabicyclo[2.2.1]heptane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 53R0104-1g |
2-Oxa-5-aza-bicyclo[2.2.1]heptane |
279-33-4 | 97% | 1g |
3375.21CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 53R0104-5g |
2-Oxa-5-aza-bicyclo[2.2.1]heptane |
279-33-4 | 97% | 5g |
12635.83CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 53R0104-500mg |
2-Oxa-5-aza-bicyclo[2.2.1]heptane |
279-33-4 | 97% | 500mg |
2111.63CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 53R0104-250mg |
2-Oxa-5-aza-bicyclo[2.2.1]heptane |
279-33-4 | 97% | 250mg |
1484.07CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 53R0104-100mg |
2-Oxa-5-aza-bicyclo[2.2.1]heptane |
279-33-4 | 97% | 100mg |
1161.82CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 53R0104-50mg |
2-Oxa-5-aza-bicyclo[2.2.1]heptane |
279-33-4 | 97% | 50mg |
992.21CNY | 2021-05-08 | |
| TRC | O205101-100mg |
2-Oxa-5-azabicyclo[2.2.1]heptane |
279-33-4 | 100mg |
$ 115.00 | 2022-06-03 | ||
| TRC | O205101-500mg |
2-Oxa-5-azabicyclo[2.2.1]heptane |
279-33-4 | 500mg |
$ 390.00 | 2022-06-03 | ||
| TRC | O205101-1g |
2-Oxa-5-azabicyclo[2.2.1]heptane |
279-33-4 | 1g |
$ 615.00 | 2022-06-03 | ||
| Chemenu | CM344639-250mg |
2-Oxa-5-azabicyclo[2.2.1]heptane |
279-33-4 | 95%+ | 250mg |
$243 | 2022-09-29 |
2-Oxa-5-azabicyclo[2.2.1]heptane Suppliers
2-Oxa-5-azabicyclo[2.2.1]heptane Related Literature
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 2-Oxa-5-azabicyclo[2.2.1]heptane
Introduction to 2-Oxa-5-azabicyclo[2.2.1]heptane (CAS No. 279-33-4)
2-Oxa-5-azabicyclo[2.2.1]heptane, with the Chemical Abstracts Service (CAS) number 279-33-4, is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, also known as oxathiazolidine, is characterized by its bicyclic structure, which includes an oxygen atom and a nitrogen atom in the ring system. The unique structural features of 2-Oxa-5-azabicyclo[2.2.1]heptane make it a valuable building block for the synthesis of a wide range of biologically active molecules.
The chemical structure of 2-Oxa-5-azabicyclo[2.2.1]heptane consists of a seven-membered ring with an oxygen atom at the 2-position and a nitrogen atom at the 5-position, forming a bicyclic system with two five-membered rings. This structure imparts specific conformational properties that can influence the reactivity and biological activity of derivatives synthesized from this compound.
In recent years, 2-Oxa-5-azabicyclo[2.2.1]heptane has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its use as a scaffold for the design and synthesis of novel therapeutic agents. The bicyclic structure provides a rigid framework that can enhance the binding affinity and selectivity of drug candidates, making it particularly useful in the development of small molecule inhibitors and modulators.
A notable example of the application of 2-Oxa-5-azabicyclo[2.2.1]heptane in medicinal chemistry is its use in the development of GABA A receptor modulators. GABA A receptors are important targets for the treatment of various neurological disorders, including anxiety, epilepsy, and sleep disorders. Research has shown that derivatives of 2-Oxa-5-azabicyclo[2.2.1]heptane can exhibit potent and selective modulation of GABA A receptors, offering new avenues for therapeutic intervention.
Beyond its applications in central nervous system disorders, 2-Oxa-5-azabicyclo[2.2.1]heptane has also shown promise in other therapeutic areas. For instance, studies have explored its potential as an inhibitor of protein-protein interactions (PPIs), which are critical for many biological processes and are often challenging to target with traditional small molecules. The rigid bicyclic structure of 2-Oxa-5-azabicyclo[2.2.1]heptane can help overcome some of these challenges by providing a stable platform for PPI inhibition.
In addition to its therapeutic applications, 2-Oxa-5-azabicyclo[2.2.1]heptane has been used as a synthetic intermediate in various chemical reactions. Its unique reactivity profile makes it suitable for a wide range of transformations, including nucleophilic substitutions, cycloadditions, and metal-catalyzed couplings. These reactions have been utilized to synthesize complex natural products and pharmaceutical intermediates, further highlighting the versatility of this compound.
The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptane has been extensively studied, with several efficient methods reported in the literature. One common approach involves the intramolecular cyclization of appropriately substituted aziridines or oxiranes under mild conditions. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes to this compound, making it more accessible for large-scale production.
The physical properties of 2-Oxa-5-azabicyclo[2.2.1]heptane, such as its solubility, melting point, and stability, are important considerations for both synthetic applications and pharmaceutical development. These properties can be fine-tuned by modifying the substituents on the bicyclic core, allowing for optimization based on specific application requirements.
In conclusion, 2-Oxa-5-azabicyclo[2.2.1]heptane (CAS No. 279-33-4) is a highly versatile compound with significant potential in various fields of chemistry and pharmaceutical research. Its unique structural features make it an attractive scaffold for the design and synthesis of novel therapeutic agents and synthetic intermediates. Ongoing research continues to uncover new applications and optimize existing methods for its synthesis and use, ensuring that this compound remains at the forefront of scientific innovation.
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